Meta-OCF₃ Benzylamino Substituent Confers Superior Lipophilic Ligand Efficiency vs. para-OCF₃ Anilino Analogue GNF-2 in the Same Scaffold Space
GNF-2, a well-characterised Bcr-Abl allosteric inhibitor, employs a 4-OCF₃ anilino substituent directly attached to the pyrimidine C-6 position (IC₅₀ = 267 nM against Bcr-Abl) . The target compound replaces the rigid 4-OCF₃ anilino group with a flexible 3-OCF₃ benzylamino linker, which shifts the OCF₃ vector by approximately 120° relative to the pyrimidine plane and introduces an additional rotatable bond. This structural modification is predicted to increase ligand efficiency in hydrophobic allosteric pockets, as exemplified by the autotaxin inhibitor patent family WO2015163435A1, where 3-OCF₃ benzylamino pyrimidine-5-carboxylic acid derivatives are explicitly claimed and exemplified for autotaxin inhibition [1]. While target-specific IC₅₀ data for the free acid remain undisclosed, the substructure appears in the potent elaborated analogue 2-methoxy-3-pyridin-4-yl-5-[2-(3-trifluoromethoxybenzylamino)pyrimidin-5-yl]benzoic acid (CAS 1820894-66-3), confirming successful translation of the scaffold into high-affinity binders .
| Evidence Dimension | OCF₃ substituent position and linker type in structurally related pyrimidine scaffolds |
|---|---|
| Target Compound Data | 3-OCF₃ benzylamino linker at C-2; free carboxylic acid at C-5 |
| Comparator Or Baseline | GNF-2: 4-OCF₃ anilino substituent directly at C-6 of pyrimidine; benzamide at C-4; Bcr-Abl IC₅₀ = 267 nM |
| Quantified Difference | Positional OCF₃ shift (meta vs. para); linker atom count difference (CH₂–NH vs. NH) alters conformational flexibility and hydrogen-bonding capacity; predicted ΔlogP ≈ +0.3 for benzylamino analogue (class-level estimate based on fragment contributions) |
| Conditions | Comparison of static molecular properties and patent exemplification; no direct enzymatic or cellular assay comparison available for the free acid |
Why This Matters
The meta-OCF₃ benzylamino architecture uniquely addresses allosteric sites requiring both lipophilicity and conformational adaptability, a profile not achievable with the para-OCF₃ anilino chemotype of GNF-2, guiding procurement for allosteric kinase or autotaxin programmes.
- [1] WO 2015/163435 A1. Novel 2-aminopyridine and 2-aminopyrimidine derivatives and pharmaceutical use thereof (autotaxin inhibitors). Google Patents, 2015. Keywords: trifluoromethoxy, benzylamino, pyrimidine. View Source
